2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate is a synthetic organic compound. It has a molecular formula of C15H13IO5S and a molecular weight of 432.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 13 hydrogen atoms, 1 iodine atom, 5 oxygen atoms, and 1 sulfur atom . The average mass is 432.230 Da and the monoisotopic mass is 431.952820 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not detailed in the search results .Scientific Research Applications
Polymerization Catalysts : Palladium aryl sulfonate phosphine catalysts, including those related to benzenesulfonate derivatives, have been used for the copolymerization of acrylates with ethene, leading to the formation of high molecular weight polymers (Skupov et al., 2007).
Endothelin Receptor Antagonists : Studies have demonstrated the effectiveness of certain benzenesulfonamide derivatives, including those structurally similar to 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate, as endothelin receptor antagonists for the prevention of cerebral vasospasm after subarachnoid hemorrhage (Zuccarello et al., 1996).
Nonlinear Optical Properties : Compounds structurally related to this compound have been studied for their nonlinear optical properties, showing potential for optical limiting applications (Ruanwas et al., 2010).
Catalysis in Nucleophilic Displacement Reactions : Research has been conducted on aryl benzenesulfonates' role in nucleophilic displacement reactions with alkali-metal ethoxides, suggesting their importance in various synthetic applications (Pregel et al., 1991).
Covalent Organic Frameworks : Benzenesulfonate derivatives have been utilized in the synthesis of crystalline covalent organic frameworks with hydrazone linkages, offering excellent chemical and thermal stability and potential applications in materials science (Uribe-Romo et al., 2011).
Antibacterial and Antidiabetic Properties : A study synthesized a series of 2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates, evaluating their antibacterial and potential antidiabetic properties, indicating a significant scope in medical research (Özdemir et al., 2021).
Tetrazolium Salts in Microbial Ecology : Tetrazolium salts, including those with benzenesulfonate moieties, have been evaluated for measuring respiratory activity in activated sludge microorganisms, highlighting their importance in environmental and microbial studies (McCluskey et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
(2-ethoxy-4-formyl-6-iodophenyl) benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWZMXALTKEFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.